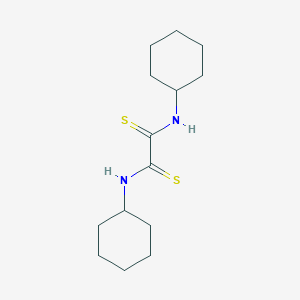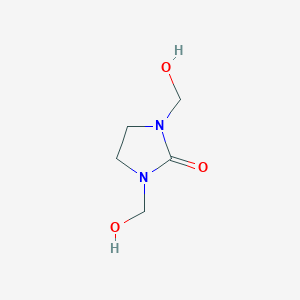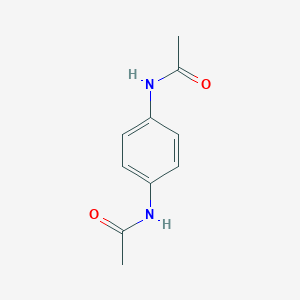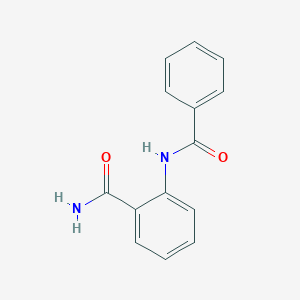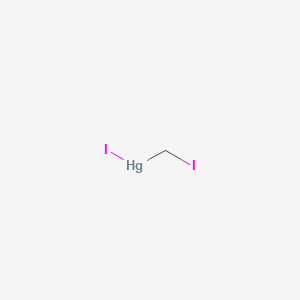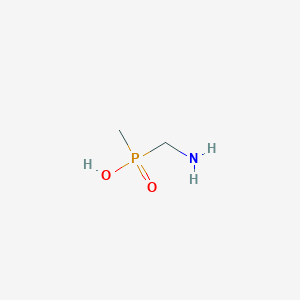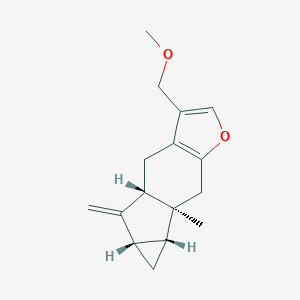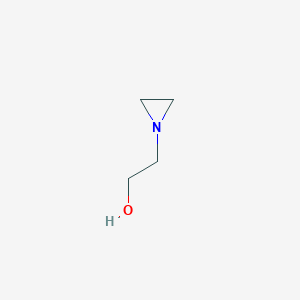
Propylisocyanat
Übersicht
Beschreibung
Propyl isocyanate (also known as propyl isocyanide or propyl cyanide) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor. It is a volatile, flammable, and toxic compound that is used in the production of plastics, resins, and synthetic rubber. It is also used as a reagent in organic synthesis and as a catalyst for the synthesis of polyurethanes.
Wissenschaftliche Forschungsanwendungen
Ölunfallssanierung
Propylisocyanat wurde bei der Modifizierung von Cellulose-Nanokristallen zur Herstellung von Aerogelen für die Ölabsorption eingesetzt . Diese Aerogel, modifiziert mit 3-(Triethoxysilyl)this compound (TEPIC), weisen hydrophobe Eigenschaften und eine poröse Struktur auf, was sie sehr effektiv bei der Beseitigung von Ölunfällen macht. Die Aerogel zeigen hohe Adsorptionskapazitäten für verschiedene Öle, was ihr Potenzial als nachhaltige Lösung für die Umweltbehebung unterstreicht.
Polyurethan-Anwendungen
Im Bereich der Polymerchemie spielt this compound eine entscheidende Rolle bei der Herstellung von Polyurethanen . Es reagiert mit hydroxylhaltigen Verbindungen zu einer Vielzahl von Polyurethanmaterialien, die in Beschichtungen, Klebstoffen und Isolierungen verwendet werden. Die Vielseitigkeit von this compound ermöglicht die Herstellung von Materialien mit unterschiedlichen Eigenschaften, die unterschiedlichen industriellen Bedürfnissen gerecht werden.
Analytische Chemie
Die Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie an der Bestimmung der Entblockierungstemperaturen für blockierte Isocyanate beteiligt ist . Fortgeschrittene Techniken wie Röntgenphotoelektronenspektroskopie (XPS) werden eingesetzt, um den Entblockierungsprozess zu analysieren, der für das Verständnis des thermischen Verhaltens von Polyurethanmaterialien unerlässlich ist.
Oberflächenmodifizierung
This compound wird zur chemischen Modifizierung von Oberflächen verwendet, um ihre Reaktivität mit Substraten zu verbessern . Diese Anwendung ist besonders relevant bei der Entwicklung von Materialien mit spezifischen funktionellen Eigenschaften wie erhöhter Haftung oder veränderter Oberflächenenergie.
Biomedizinische Forschung
In der biomedizinischen Forschung wurde this compound verwendet, um Proteine auf Oberflächen zu immobilisieren . Zum Beispiel wurde Rinderserumalbumin (BSA) erfolgreich auf mit 3-(Triethoxysilyl)this compound modifizierten Filmen immobilisiert, was Auswirkungen auf die Entwicklung von Biosensoren und diagnostischen Werkzeugen haben könnte.
Umwelttechnik
Die hydrophoben und ölabsorbierenden Eigenschaften von mit this compound modifizierten Materialien deuten auf ihre Verwendung in der Umwelttechnik hin . Diese Materialien können beim Bau von Barrieren oder Filtern eingesetzt werden, die für die Eindämmung und Reinigung von gefährlichen Verschüttungen konzipiert sind und so Ökosysteme schützen.
Materialwissenschaften
In den Materialwissenschaften ist die Fähigkeit von this compound, starke Wasserstoffbrückenbindungen zu bilden und Materialien mit geringer Dichte und hoher Porosität zu schaffen, wertvoll . Diese Eigenschaft wird bei der Konstruktion von leichten, hochfesten Materialien für verschiedene Anwendungen genutzt, darunter die Luft- und Raumfahrt sowie die Automobilindustrie.
Nachhaltige Technologie
Schließlich deutet die Verwendung von this compound bei der Herstellung von ultraleichten, hydrophoben und ölabsorbierenden Materialien auf Basis von chemisch modifizierten Cellulose-Nanokristallen auf seine Rolle in der nachhaltigen Technologie hin . Diese Materialien können mit minimalen Umweltauswirkungen hergestellt werden und finden Anwendung in den Bereichen der grünen Technologie.
Safety and Hazards
Zukünftige Richtungen
The use of isocyanates, including propyl isocyanate, in the development of novel polyurethanes and other useful polymers is of significant industrial importance . Future research may focus on overcoming the sensitivity of isocyanates towards moisture, possibly through the development of isocyanate-free polyurethane formulations or the use of blocked or masked isocyanates .
Wirkmechanismus
Target of Action
Propyl isocyanate, also known as 1-Isocyanatopropane, is a small molecule that has been studied for its interactions with various biological targets. One such target is Myoglobin , a protein found in muscle tissues . .
Mode of Action
Isocyanates in general are known to react with a variety of biological molecules, including water, alcohols, and amines . This reactivity can lead to a variety of downstream effects, depending on the specific targets and environment.
Biochemical Pathways
Propyl isocyanate may participate in reactions with other small molecules, such as water, to form products like carbamate or imidic acid . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of propyl isocyanate. For instance, it is known to react violently with water , which could potentially influence its behavior in aqueous environments. Additionally, it is classified as a flammable liquid, which could have implications for its storage and handling .
Biochemische Analyse
Biochemical Properties
Propyl isocyanate participates in biochemical reactions, primarily through its isocyanate group. The isocyanate group can react with a variety of biomolecules, including proteins and enzymes
Molecular Mechanism
Isocyanates are known to be reactive and can form covalent bonds with various biomolecules, potentially influencing their function . This could lead to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Isocyanates are generally reactive and may degrade over time, especially in the presence of moisture .
Metabolic Pathways
Isocyanates can potentially react with various enzymes and cofactors, potentially influencing metabolic pathways .
Transport and Distribution
Due to its small size and reactivity, it may be able to diffuse across cell membranes and distribute within cells .
Subcellular Localization
Due to its reactivity, it may interact with various cellular components and localize to different subcellular compartments .
Eigenschaften
IUPAC Name |
1-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURWGJAWSLGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051571 | |
| Record name | Propyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
110-78-1 | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Propyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW62LG5TQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






